Boc-gdpn
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
124194-25-8 |
|---|---|
Molecular Formula |
C17H23N3O4 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[[(Z)-3-(methylamino)-3-oxo-1-phenylprop-1-en-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C17H23N3O4/c1-17(2,3)24-16(23)19-11-14(21)20-13(15(22)18-4)10-12-8-6-5-7-9-12/h5-10H,11H2,1-4H3,(H,18,22)(H,19,23)(H,20,21)/b13-10- |
InChI Key |
SEHNBYQLWFROMG-RAXLEYEMSA-N |
SMILES |
CC(C)(C)OC(=O)NCC(=O)NC(=CC1=CC=CC=C1)C(=O)NC |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)NC |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC(=CC1=CC=CC=C1)C(=O)NC |
Synonyms |
Boc-GDPN Boc-Gly-dehydro-Phe-NHCH3 tert-butyloxycarbonyl-glycyl-dehydrophenylalaninamide-N-methyl |
Origin of Product |
United States |
Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology
The fields of synthetic chemistry and chemical biology are deeply intertwined, with advances in one often driving progress in the other. ucsb.edukyoto-u.ac.jp Synthetic chemistry provides the tools and methods to construct novel molecules, including analogs of natural biomolecules, while chemical biology utilizes these synthetic molecules to probe and manipulate biological systems at the molecular level. uchicago.edumskcc.org
The synthesis of Boc-protected guanosine (B1672433) diphosphate (B83284) derivatives exemplifies this interdisciplinary approach. By employing protecting group strategies developed by synthetic chemists, researchers can create modified versions of GDP. These synthetic derivatives can then be used by chemical biologists to study the intricate mechanisms of GDP-binding proteins, to develop inhibitors of specific enzymes, or to create molecular probes to visualize cellular processes. This synergy allows for a deeper understanding of biological functions and provides a foundation for the development of new therapeutic agents. ucsb.edumskcc.org The collaboration between these fields is essential for tackling complex biomedical problems and advancing our knowledge of life at the molecular level. uchicago.edu
Applications of Boc Protected Gdp Derivatives in Chemical Biology Research
Development of Chemical Probes for Biological Systems
The ability to precisely control the chemical properties of GDP derivatives through Boc protection makes them ideal candidates for developing sophisticated chemical probes.
Guanosine (B1672433) diphosphate (B83284) (GDP) and guanosine triphosphate (GTP) are crucial molecules in cellular signaling, particularly in regulating the activity of GTPases. GTPases act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. The hydrolysis of GTP to GDP is facilitated by GTPase enzymes. While direct Boc protection of the guanosine base or phosphate (B84403) groups of GDP/GTP is less common due to their inherent roles, Boc-protected GDP derivatives, particularly those with modified sugar or linker moieties, can be designed to interfere with or report on GTPase activity. By introducing a Boc-protected tag on a GDP analog, researchers can potentially create probes that are activated or become reactive upon deprotection, allowing for spatiotemporal control over their interaction with GTPases or downstream signaling components.
Boc-protected GDP-sugar derivatives can act as powerful tools to investigate enzyme function and substrate specificity, especially for glycosyltransferases. Glycosyltransferases are enzymes that catalyze the transfer of sugar moieties from activated nucleotide sugars (like GDP-sugars) to various acceptor molecules, forming glycans. The presence of a Boc protecting group on a specific hydroxyl or amino position of the sugar moiety can sterically hinder or electronically influence the enzyme's binding pocket, thereby modulating or preventing enzymatic activity.
For example, studies have shown that a Boc protecting group on an inner N-acetylglucosamine (LacNBoc) moiety can prevent the activity of α-1,3-fucosyltransferase 9 (FUT9). This selective inhibition allows researchers to dissect the precise substrate recognition mechanisms of glycosyltransferases and to synthesize complex glycan structures with defined modifications. By comparing the activity of enzymes with Boc-protected and unprotected substrates, detailed insights into the enzyme's active site and substrate preferences can be gained.
Glycosylation, the enzymatic attachment of glycans to proteins and lipids, is a fundamental biological process crucial for cell signaling, immune response, and pathogen recognition. GDP-sugars, such as GDP-mannose and GDP-fucose, are essential donor substrates for many glycosylation reactions. Boc-protected GDP-sugar derivatives can be synthesized to serve as specific probes for understanding glycan structures and the intricate pathways of glycosylation.
These modified nucleotide sugars can be incorporated into glycan biosynthesis pathways, either enzymatically or chemically, to generate tagged or truncated glycan structures. The Boc group can act as a temporary mask, allowing for the synthesis of specific intermediates or preventing unwanted side reactions during multi-step glycan synthesis. Subsequent deprotection can then reveal a reactive site for further conjugation (e.g., with fluorescent tags or affinity labels), enabling the visualization, isolation, and structural elucidation of newly synthesized glycans or the enzymes involved in their formation. This approach contributes to understanding the roles of specific glycan structures in biological processes and diseases.
Use in Investigating Biosynthetic Pathways
Boc-protected GDP derivatives also find utility in dissecting complex biosynthetic pathways, particularly those involving nucleotide sugars.
Nucleotide sugars are central intermediates in numerous metabolic pathways, especially those leading to the biosynthesis of complex carbohydrates, such as bacterial cell walls and mammalian glycans. By introducing Boc-protected analogs of natural nucleotide sugars, researchers can trace the metabolic flux through these pathways. The Boc group can serve as a "handle" for monitoring the incorporation of the analog into downstream products using techniques like mass spectrometry or NMR.
For example, GDP-sugars like GDP-colitose, GDP-rhamnose, and GDP-perosamine are involved in the biosynthesis of bacterial O-antigens, which are crucial components of lipopolysaccharides. Synthesizing Boc-protected versions of these GDP-sugars or their precursors could allow for tracking their transformation through specific enzymatic steps, identifying bottlenecks, or discovering novel enzymes within these pathways. This provides valuable insights into the regulation and dynamics of nucleotide sugar metabolism.
The biosynthesis of nucleotide sugars is a critical target for developing new antibacterial agents, as these pathways are often essential for bacterial survival and virulence, particularly in the construction of the bacterial cell wall and outer membrane components like lipopolysaccharides. Boc-protected GDP derivatives can be designed as inhibitors or modulators of enzymes involved in bacterial nucleotide sugar biosynthesis.
By modifying key positions on the sugar or diphosphate moiety with a Boc-protected amine, these derivatives can act as substrate analogs that bind to and inhibit bacterial enzymes, thereby disrupting the synthesis of essential glycoconjugates. For instance, enzymes like GDP-mannose 4,6-dehydratase, involved in the biosynthesis of GDP-fucose and other dideoxysugars, could be targeted. The Boc group's presence can influence the compound's cell permeability or its interaction with specific bacterial enzymes, offering a strategy for developing novel antimicrobial compounds by interfering with bacterial glycosylation pathways.
Research in Drug Discovery and Chemical Intervention Strategies
Boc-protected GDP derivatives play a crucial role in drug discovery and the development of chemical intervention strategies by enabling the synthesis of complex molecules designed to modulate biological targets. The strategic incorporation and removal of the Boc group allow for controlled chemical reactions, leading to the creation of highly specific and potent drug candidates or molecular tools.
Design and Synthesis of Enzyme Inhibitors
The design and synthesis of enzyme inhibitors often leverage protecting group strategies to achieve selectivity and facilitate complex molecular architectures. Boc-protected GDP derivatives have been instrumental in this regard, particularly in the development of proteolysis-targeting chimeras (PROTACs). For instance, the synthesis of Bn7GDP-based PROTACs, designed to target eukaryotic initiation factor 4E (eIF4E), exemplifies the utility of Boc protection. In this process, Boc-protected amides served as critical intermediates, allowing for the selective coupling of various drug components, such as lenalidomide (B1683929) and VHL ligand conjugates, to the GDP scaffold researchgate.net.
The synthetic route involved HATU-mediated coupling of lenalidomide with alkyl and polyethylene (B3416737) glycol (PEG) linkers to form Boc-protected amides. Subsequent deprotection of these amides unveiled free amines, which were then subjected to EDCI-mediated coupling with the sodium salt of GDP to yield the desired conjugates. Further alkylation steps led to the final Bn7GDP-based PROTACs. This multi-step synthesis, facilitated by the transient protection offered by the Boc group, enabled the assembly of complex molecules with specific biological activities researchgate.net.
The yields observed during the synthesis of Bn7GDP-based lenalidomide conjugates highlight the challenges and successes of these chemical strategies:
| Step | Product Type | Yield Range (%) |
| HATU-mediated coupling of lenalidomide | Boc-protected amides | 18-89 |
| EDCI-mediated coupling with GDP | GDP conjugates | 32-35 |
| Alkylation to Bn7GDP-based PROTACs | Bn7GDP-based PROTACs | 9-20 |
Note: Low yields in later steps were attributed to poor solubility and minor hydrolysis of GDP researchgate.net.
Optimization of Drug Candidate Molecules through Chemical Synthesis
Chemical synthesis, particularly with the aid of protecting groups like Boc, is fundamental to the optimization of drug candidate molecules. The Boc group provides a flexible handle for introducing diverse substituents and modifying specific regions of a molecule without affecting other sensitive functionalities. This modular approach is crucial for systematically exploring structure-activity relationships (SAR) and refining the pharmacological properties of potential drugs.
In the context of GDP derivatives, the ability to selectively protect and deprotect functional groups allows medicinal chemists to synthesize a library of analogues with varying linker lengths, attachment points, and chemical modifications. For example, in the synthesis of Bn7GDP-based PROTACs, the variation of linker lengths was crucial for optimizing their activity in cap competition assays researchgate.net. Such precise control over molecular architecture is essential for improving drug efficacy, selectivity, and pharmacokinetic profiles. The use of Boc-protected intermediates streamlines the synthetic process, making it more efficient for generating and testing numerous drug candidates organic-chemistry.orgresearchgate.netnih.govmdpi.commdpi.comnih.gov.
Investigating Protein Modification Chemistries for Biological Applications
Boc-protected GDP derivatives, and protected nucleotides in general, serve as valuable chemical tools for investigating protein modification chemistries and understanding their roles in biological systems. Guanosine diphosphate (GDP) is a key player in cellular signaling, particularly in regulating the activity of GTPases, which act as molecular switches by cycling between GTP-bound (active) and GDP-bound (inactive) states perflavory.com.
The synthesis of protected nucleotide analogues allows researchers to introduce specific modifications that can serve as probes for studying enzyme catalysis and protein-nucleotide interactions. For instance, while not specifically Boc-protected GDP, the use of p-hydroxyphenacyl (pHP)-caged GTP has allowed for time-resolved Fourier transform infrared (TR-FTIR) studies to investigate dynamic changes during GTPase activity rsc.orgbeilstein-journals.org. By strategically protecting the phosphate groups or other reactive sites, these analogues can be delivered into biological systems and then uncaged (e.g., via photolysis) to initiate specific reactions or reveal conformational changes, providing insights into the mechanisms of protein modification and regulation. This approach enables the study of transient intermediates and dynamic processes that are otherwise difficult to observe with unmodified nucleotides rsc.org.
The ability to synthesize GDP derivatives with precisely controlled modifications through Boc protection facilitates the creation of chemical probes that can illuminate the intricate details of how proteins are modified, how they interact with nucleotides, and how these interactions influence cellular function.
Analytical and Characterization Methodologies for Boc Protected Gdp Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide invaluable information regarding the molecular structure of Boc-protected peptide derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure of Boc-protected compounds, including peptide derivatives. Both one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR techniques are essential for assigning signals to specific atoms within the molecule and confirming connectivity.
¹H NMR Spectroscopy: This technique is used to identify and quantify different types of protons in the molecule. For Boc-protected peptides, characteristic signals include the singlet for the nine equivalent methyl protons of the tert-butyl group, typically appearing around 1.4-1.5 ppm. Protons from the glycyl and dehydrophenylalaninamide moieties, including amide protons (NH), alpha-protons (CH), and aromatic protons, will appear in their characteristic chemical shift regions, providing details on the peptide backbone and side chains. The presence of rotamers due to hindered rotation around the Boc-N bond can sometimes lead to duplicated sets of signals in NMR spectra, indicating conformational heterogeneity.
¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton. Key signals for Boc-protected peptides include the carbonyl carbons of the Boc group (around 155 ppm) and the amide carbonyls of the peptide backbone (around 170-175 ppm). The quaternary carbon of the tert-butyl group typically resonates around 79-82 ppm. Other carbon signals from the amino acid residues will appear in their expected ranges, confirming the presence and environment of each carbon atom.
³¹P NMR Spectroscopy: While not directly applicable to Boc-gdpn (as it is not a phosphate-containing compound), ³¹P NMR would be crucial for characterizing Boc-protected guanosine (B1672433) diphosphate (B83284) (GDP) derivatives, providing information on the phosphate (B84403) linkages and their environment.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish through-bond and through-space correlations between nuclei. These experiments are vital for unambiguous signal assignment and for confirming the connectivity of atoms within complex structures, especially for distinguishing between different isomers or confirming the position of the Boc protecting group.
Table 1: Typical NMR Chemical Shifts for Boc-Protected Peptide Derivatives (Generalized Data)
| NMR Type | Functional Group / Atom | Typical Chemical Shift (δ, ppm) |
| ¹H NMR | Boc-CH₃ | 1.4 - 1.5 (singlet) |
| ¹H NMR | Amide NH | 4.5 - 8.5 (broad singlet/multiplet) |
| ¹H NMR | α-CH (amino acid) | 3.5 - 5.5 |
| ¹H NMR | Aromatic CH | 6.5 - 8.0 |
| ¹³C NMR | Boc-C=O | 153 - 156 |
| ¹³C NMR | Boc-C(CH₃)₃ | 79 - 82 |
| ¹³C NMR | Peptide C=O | 170 - 175 |
Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of Boc-protected peptide derivatives. It provides crucial evidence for the successful synthesis and purity of the compound.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique commonly used for peptides and other polar molecules. It typically produces protonated molecular ions ([M+H]⁺) or adducts (e.g., [M+Na]⁺), allowing for the determination of the compound's molecular weight. The presence of the Boc group can sometimes lead to characteristic fragmentation patterns, such as the loss of isobutylene (B52900) (56 Da) or CO₂ (44 Da) under certain MS conditions, which can complicate the detection of the intact molecular ion but also provide structural clues.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, often to several decimal places, which allows for the precise determination of the elemental composition (molecular formula) of the compound. This is critical for confirming the identity of the synthesized this compound and differentiating it from impurities or side products.
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating Boc-protected peptide derivatives from reaction mixtures, assessing their purity, and quantifying them.
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of Boc-protected peptide derivatives and for their quantification.
Reversed-Phase HPLC (RP-HPLC): This is the most common mode for analyzing peptides. RP-HPLC separates compounds based on their hydrophobicity. Typical conditions involve C18 or C4 silica (B1680970) gel columns with a gradient elution profile using mobile phases consisting of water/acetonitrile mixtures, often with a small percentage of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. Detection is commonly performed using UV absorbance, typically at 220 nm (for the peptide bond) or 254/280 nm (if aromatic residues like phenylalanine are present, as in this compound).
Chiral HPLC: For Boc-protected amino acid derivatives and peptides, chiral HPLC is crucial for determining enantiomeric purity, especially when dealing with chiral amino acid building blocks. Various chiral stationary phases (CSPs), such as carbohydrate-based or protein-based columns, are employed for this purpose.
HPLC-MS: Coupling HPLC with MS (HPLC-MS) provides both separation and molecular weight information simultaneously, allowing for the identification of impurities and confirmation of the target compound's identity within a complex mixture. This is particularly useful for monitoring reaction progress and verifying product purity.
Table 2: Representative HPLC Conditions for Boc-Protected Peptides (Generalized Data)
| Parameter | Typical Range/Type | Reference |
| Column Type | C18 or C4 reversed-phase silica gel | |
| Mobile Phase | Gradient of Acetonitrile/Water with 0.1% TFA or Formic Acid | |
| Flow Rate | 0.3 - 1.0 mL/min | |
| Detection | UV absorbance at 220 nm, 254 nm, or 280 nm | |
| Temperature | Room temperature to 60°C |
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for monitoring the progress of reactions involving Boc-protected compounds, including the formation of this compound.
Principle and Application: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel plate) and a mobile phase (solvent system). By comparing the retention factor (Rf) values of starting materials, intermediates, and the product, chemists can quickly assess the completion of a reaction and the presence of side products.
Visualization: Boc-protected amines and peptides can often be visualized under UV light if they contain chromophores (like the phenylalanine residue in this compound). Additionally, various staining reagents (e.g., ninhydrin (B49086) for free amines, potassium permanganate, or iodine vapor) can be used to visualize spots on the TLC plate. The disappearance of the starting material spot and the appearance of a new spot with a different Rf value indicate reaction progress.
Biochemical and Biophysical Analytical Techniques
While this compound is primarily a synthetic chemical compound, certain biochemical and biophysical techniques can be employed for its characterization, especially if its interaction with biological systems or its inherent properties are of interest.
UV-Vis Spectroscopy: As this compound contains a phenylalanine residue, it will exhibit characteristic UV absorption, typically around 250-280 nm due to the aromatic ring. UV-Vis spectroscopy can be used for quantification of the compound in solution, provided its molar extinction coefficient is known. It can also provide insights into the environment of the chromophore, which might change upon aggregation or interaction with other molecules.
Circular Dichroism (CD) Spectroscopy: If this compound or its derivatives are chiral and can adopt specific conformations (e.g., self-assemble into ordered structures), CD spectroscopy can be used to study their secondary structure and conformational changes in solution. This is particularly relevant for peptides that can form aggregates or supramolecular structures.
Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen (and sometimes sulfur or other elements), which can be compared with the theoretical values calculated from the molecular formula to confirm the compound's identity and purity.
Enzyme Activity Assays and Kinetic Analysis
Enzyme activity assays are laboratory techniques employed to quantify enzyme activity within a sample, serving purposes such as identifying enzyme presence, investigating specific enzyme kinetics, or assessing inhibition activity ambeed.com. For Boc-protected GDP derivatives, these assays are paramount, especially when these compounds interact with enzymes like GTPases or other nucleotide-modifying enzymes. Kinetic analysis, a subset of enzyme assays, focuses on determining the intrinsic characteristics of an enzyme with respect to parameters such as Michaelis constant (KM), maximum velocity (Vmax), and turnover rate (kcat) fishersci.ca.
Assays can be continuous or discontinuous. Continuous assays, also known as endpoint assays, monitor the reaction course until completion, measuring substrate consumption or product formation over a fixed period, both directly proportional to enzyme concentration ambeed.com. Examples include spectrophotometry, calorimetry, chemiluminescence, and fluorimetry ambeed.com. Fluorometric assays, in particular, offer high sensitivity, specificity, and real-time monitoring capabilities, making them essential for determining kinetic mechanisms and high-throughput screening metabolomicsworkbench.org. For instance, continuous enzyme activity assays can be used to measure the binding kinetics of inhibitors and distinguish between different inhibition mechanisms, such as one-step or two-step binding, reversible inhibition, or covalent inactivation guidetopharmacology.org.
In the context of GDP derivatives, enzyme activity assays are crucial for studying the regulation of Ras proteins, which toggle between inactive, GDP-bound and active, GTP-bound states nih.gov. Guanine (B1146940) exchange factors (GEFs) catalyze the release of GDP, acting as activators, while GTPase activation proteins (GAPs) increase intrinsic GTPase activity, thus inactivating Ras proteins nih.gov. Assays measuring GDP/GTP exchange rates or the hydrolysis of GTP to GDP are fundamental in this area.
Binding Studies (e.g., NMR binding studies)
Binding studies are essential for understanding the interactions between Boc-protected GDP derivatives and their target biomolecules, such as proteins. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for such investigations, providing detailed insights into binding modes and affinities nih.govfishersci.at.
NMR binding studies, particularly those involving chemical shift perturbations (CSPs), can identify residues in a protein that experience changes upon ligand binding, indicating interaction sites nih.govfishersci.at. For example, in studies involving KRasG12D GDP, HSQC NMR was used to measure the dissociation constant (KD) of probe binding, with perturbed and well-resolved peaks traced and fitted to a single-site binding curve fishersci.at. The most strongly perturbed peaks might be too broadened to include in the analysis, suggesting dynamic interactions or intermediate exchange regimes fishersci.at.
| Probe | Protein State | KD (µM) | Method |
|---|---|---|---|
| Probe 9 | U-15N-KRasG12D GDP 1-169 | 0.58 ± 0.28 | HSQC NMR |
| Hydrazone 7c | (GDP)K-Ras4B | N/A (binding model developed) | NMR CSPs & Haddock docking |
Note: The KD for Hydrazone 7c was not explicitly given in the provided snippet, but its binding mode was studied by NMR nih.gov.
Competition association assays, often employing radioligands, are also used to determine binding kinetics, including dissociation rate constants (koff) and kinetic KD values guidetopharmacology.org. While laborious, dual-point competition association assays can offer a more efficient approach to calculate a kinetic rate index guidetopharmacology.org.
Electrochemical Methods (e.g., Cyclic Voltammetry) for Mechanistic Insights
Electrochemical methods, particularly cyclic voltammetry (CV), offer unique advantages for studying the redox properties of chemical species and gaining mechanistic insights into electron transfer processes wikipedia.orgwikipedia.org. CV involves applying a potential waveform to an electrochemical cell and measuring the resulting current, providing information about oxidation and reduction potentials, as well as the reversibility or irreversibility of redox processes wikipedia.org.
For Boc-protected GDP derivatives, if they possess electroactive moieties, CV can be employed to:
Identify Redox Behavior : Characterize the oxidation and reduction potentials of the compound, which is crucial for understanding its reactivity wikipedia.org.
Investigate Electrochemical Kinetics : Analyze the shape, position, and magnitude of peaks in the cyclic voltammogram to obtain information about reaction kinetics wikipedia.org.
Probe Coupled Electrochemical-Chemical (EC) Reactions : Electroanalytical methods are versatile for studying coupled redox processes where a reduced or oxidized species undergoes rapid chemical reaction in solution wikipedia.org. The recorded current is proportional to the concentration of the redox-active species, allowing for the probing of both redox-active and redox-inactive species that interact with them wikipedia.org.
Concentration Analysis : CV can be used for qualitative and quantitative analysis of electroactive species in solution by comparing voltammograms with known standards wikipedia.org.
Recent advancements include deep learning-based processes for automatic analysis of cyclic voltammograms, which can reduce manual analysis and provide qualitative, semi-quantitative, and quantitative results to deconvolute complex electrochemical systems nih.gov.
Method Development and Validation in Chemical Analytics
Method development and validation are critical steps in chemical analytics, especially for pharmaceuticals and biomolecules like Boc-protected GDP derivatives zhanggroup.orgguidetopharmacology.orgresearchgate.net. These processes ensure that analytical methods are suitable for their intended purpose, providing reliable and accurate data for drug development, quality control, and regulatory compliance zhanggroup.orgresearchgate.net.
Method Development involves creating methodologies to accurately measure compounds of interest in various matrices zhanggroup.org. For Boc-protected GDP derivatives, this might include developing methods for purity studies, impurity identification and characterization, and stability studies guidetopharmacology.org. Techniques commonly employed in method development include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography–Mass Spectrometry (LC–MS), Column Chromatography, and Nuclear Magnetic Resonance (NMR) spectroscopy for qualitative and quantitative analysis guidetopharmacology.org.
Method Validation is the process of confirming that an analytical procedure is fit for its intended use zhanggroup.org. It is a requirement for compliance with current good manufacturing specifications (CGMP) and good laboratory specifications (GLP) zhanggroup.org. Key parameters evaluated during method validation, often based on guidelines like ICH Q2(R1), include:
Specificity : The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components zhanggroup.org.
Linearity and Range : Demonstrating that the analytical method produces results directly proportional to the concentration of the analyte within a defined range zhanggroup.org.
Accuracy : The closeness of agreement between the value which is accepted either as a true value or an accepted reference value and the value found zhanggroup.org.
Precision : The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions zhanggroup.org. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Detection Limit (LOD) and Quantitation Limit (LOQ) : The lowest amount of analyte in a sample that can be detected (LOD) or quantitatively determined (LOQ) with acceptable precision and accuracy zhanggroup.org.
Robustness : A measure of the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters zhanggroup.org.
The development and validation of analytical methods are crucial for obtaining reliable analytical data needed to reach development milestones and ensure the quality and safety of drug substances zhanggroup.orgguidetopharmacology.orgresearchgate.net.
Compound Names and PubChem CIDs
Future Directions and Research Challenges
Development of Novel and Efficient Synthetic Strategies for Complex Boc-GDP Conjugates
The synthesis of complex Boc-GDP conjugates presents significant challenges due to the inherent complexity of nucleotide structures, the lability of phosphate (B84403) bonds, and the need for regioselective functionalization. Future research must focus on developing novel and efficient synthetic strategies to overcome these hurdles. Current enzymatic approaches, such as those used for GDP-mannose synthesis, offer high specificity and efficiency, often utilizing multi-enzyme cascades or recombinant Escherichia coli strains to achieve high conversion rates from precursor molecules researchgate.net. Adapting and optimizing these chemoenzymatic methods for Boc-GDP conjugates could lead to more sustainable and scalable production. Challenges include feedback inhibition by intermediates and the need for kinase/nucleotide triphosphate (NTP)-independent synthesis routes to reduce costs and complexity researchgate.net. Furthermore, the development of robust protecting group strategies that allow for selective deprotection without compromising the integrity of the sensitive nucleotide core is crucial. The efficient synthesis of diverse Boc-GDP conjugates, potentially incorporating various reporter tags or reactive handles, will be essential for their application as sophisticated chemical biology tools.
Advanced Mechanistic Characterization of Enzyme-Substrate Interactions and Catalysis
A deeper understanding of how Boc-GDP derivatives interact with target enzymes is critical for their rational design and application. Guanosine (B1672433) diphosphate (B83284) (GDP) and guanosine triphosphate (GTP) are pivotal in regulating the activity of GTPases, which act as molecular switches in numerous signal transduction pathways, cycling between inactive GDP-bound and active GTP-bound states wikipedia.orgmdpi.comnih.govnih.gov. Advanced mechanistic characterization will involve detailed studies of enzyme-substrate binding kinetics, conformational changes upon ligand binding, and the precise roles of active site residues in catalysis. Molecular dynamics (MD) simulations are increasingly valuable in drug development to gain insights into the dynamics and function of drug targets, including GTPases mdpi.com. These simulations can reveal how substrate conformational dynamics contribute to enzymatic specificity, even in enzymes with identical active sites but differing specificities acs.org. Future research should leverage high-resolution structural biology techniques (e.g., X-ray crystallography, cryo-electron microscopy, NMR spectroscopy) combined with advanced biophysical methods to elucidate the intricate details of Boc-GDP conjugate interactions with their protein targets. This will provide a foundation for designing derivatives with enhanced affinity, selectivity, and desired functional outcomes.
Expansion of Chemical Biology Applications through Innovative Boc-GDP Probes
Boc-GDP derivatives, particularly when designed as chemical probes, offer immense potential for expanding chemical biology applications. Chemical probes are selective, cell-active research tools used to decipher target biology, identify biomolecules, and characterize their functions acs.orgeubopen.orgresearchgate.net. Innovative Boc-GDP probes can be developed to visualize, track, or modulate specific cellular processes involving guanine (B1146940) nucleotide-binding proteins or related enzymes. For instance, sugar nucleotide-based probes have been explored for detecting enzyme activity and as inhibitors rsc.org. Future directions include the design of Boc-GDP probes with bioorthogonal handles, enabling their detection or conjugation within living systems without interfering with native biochemical processes acs.org. This could facilitate activity-based protein profiling (ABPP) to identify novel enzyme targets or to monitor the activity of known enzymes in complex biological environments researchgate.net. The development of tunable fluorescent or affinity-based Boc-GDP probes could revolutionize the study of GTPase signaling, membrane trafficking, and other GDP-dependent pathways, providing unprecedented insights into cellular regulation and disease mechanisms researchgate.net.
Integration of Computational Chemistry in the Rational Design and Mechanistic Prediction of Novel Derivatives
Computational chemistry is becoming an indispensable tool in the rational design and mechanistic prediction of novel chemical derivatives, including Boc-GDP compounds. Approaches such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can predict binding affinities, identify key molecular features for desired properties, and analyze protein-ligand complexes mdpi.comupc.eduacs.org. The integration of artificial intelligence (AI) and machine learning (ML) methods further enhances the predictive power of these approaches, enabling high-throughput in silico exploration of chemical space and optimization of molecular properties d-nb.inforsc.org. For Boc-GDP derivatives, computational methods can be employed to:
Predict optimal protecting group strategies : Identifying Boc-protection schemes that offer optimal stability, solubility, and selective deprotection.
Design novel conjugates : Virtually screening and optimizing the structure of Boc-GDP conjugates for improved target affinity and selectivity.
Elucidate reaction mechanisms : Simulating synthetic reactions to understand intermediates and transition states, leading to more efficient synthetic routes.
Predict enzyme interactions : Modeling the binding of Boc-GDP derivatives to GTPases or other enzymes to understand their impact on protein conformation and activity mdpi.com.
These computational tools will accelerate the discovery and optimization of Boc-GDP derivatives, reducing the need for extensive experimental screening.
Addressing Scalability and Purity Challenges in the Synthesis of Novel Boc-GDP Derivatives
As Boc-GDP derivatives transition from laboratory-scale research to broader applications, addressing scalability and purity challenges in their synthesis becomes paramount. The multi-step nature of nucleotide synthesis, coupled with the need for high purity for biological applications, can lead to complex and costly manufacturing processes. Future research should focus on:
Developing robust and reproducible synthetic protocols : Ensuring that laboratory-scale methods can be reliably scaled up without loss of yield or purity.
Optimizing purification strategies : Implementing efficient chromatographic or crystallization techniques to achieve the high purity levels required for sensitive biological assays and potential therapeutic development.
Exploring continuous flow chemistry : Investigating continuous manufacturing processes that can offer advantages in terms of reaction control, safety, and scalability compared to traditional batch processes.
Minimizing waste and environmental impact : Adopting green chemistry principles to reduce the use of hazardous reagents and solvents, aligning with sustainable development goals ngfs.net.
Overcoming these challenges will be crucial for making Boc-GDP derivatives more accessible for widespread research and potential clinical translation.
Q & A
Q. What methodologies are recommended for formulating hypotheses about Boc-GDPN’s mechanisms of action?
Develop hypotheses using the PICO framework (Population, Intervention, Comparison, Outcome). For example:
- Population: Enzymatic systems interacting with this compound.
- Intervention: Varied pH/temperature conditions.
- Comparison: Native GDPN vs. Boc-protected analogs.
- Outcome: Catalytic efficiency changes.
Ensure hypotheses address contradictions in existing data, such as discrepancies in this compound’s half-life under oxidative conditions .
Q. How should experimental designs be structured to assess this compound’s stability in vitro?
Adopt a factorial design with controlled variables (e.g., temperature, solvent polarity). Use triplicate samples and negative controls (e.g., unprotected GDPN). Quantify stability via HPLC or mass spectrometry, with time-series data collection (0h, 24h, 48h). Include power analysis to determine sample size, ensuring statistical validity (e.g., α=0.05, β=0.2) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported binding affinities across studies?
Perform meta-analysis using PRISMA guidelines to aggregate data from peer-reviewed studies. Apply heterogeneity tests (e.g., Cochran’s Q) to identify outliers. Validate findings via surface plasmon resonance (SPR) assays under standardized buffer conditions. Document protocol deviations (e.g., ionic strength differences) that may explain variability .
Q. What advanced techniques optimize this compound’s integration into multi-omics studies?
Combine cryo-EM for structural analysis with NMR-based metabolomics to map this compound’s interaction networks. Use cheminformatics tools (e.g., Schrödinger Suite) to model docking sites and predict off-target effects. Ensure raw data adheres to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing in repositories like ChEMBL or PubChem .
Q. How should longitudinal studies on this compound’s cellular toxicity be designed to ensure reproducibility?
Implement blinded, randomized trials using organoid models or 3D cell cultures. Monitor endpoints like apoptosis (via flow cytometry) and mitochondrial stress (Seahorse assays). Pre-register protocols on platforms like Open Science Framework to mitigate bias. Use mixed-effects models to account for inter-batch variability .
Methodological Guidance
Q. What statistical approaches are suitable for analyzing dose-response data in this compound experiments?
Use nonlinear regression (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. For skewed distributions, apply non-parametric tests (e.g., Kruskal-Wallis). Validate assumptions via residual plots and leverage bootstrapping for confidence intervals. Open-source tools like R (drc package) or GraphPad Prism are recommended .
How can researchers design questionnaires for qualitative studies on this compound’s experimental applications?
Structure questionnaires using Likert scales (1–5) to assess perceived utility among enzymologists. Include open-ended questions to capture unanticipated insights (e.g., "Describe challenges in scaling this compound synthesis"). Pilot-test with 10–15 domain experts to refine clarity and reduce ambiguity .
Q. What strategies ensure robust data management plans (DMPs) for this compound projects?
Define data types (e.g., raw spectra, processed kinetic data) and storage formats (e.g., .mzML for mass spec). Use version control (Git) and metadata standards (ISA-Tab). Specify embargo periods for sensitive data and outline access protocols (e.g., DataCite DOIs). Align with funder mandates (e.g., NIH’s DMP requirements) .
Q. How can machine learning models improve this compound’s property prediction?
Train models on curated datasets (e.g., ChEMBL) using features like molecular descriptors (logP, polar surface area) and interaction fingerprints. Validate via cross-validation (k=5) and external test sets. Address overfitting with regularization (L1/L2) and interpret results via SHAP (SHapley Additive exPlanations) values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
